Tetraethylammonium borohydride

描述

Contextualization within Quaternary Ammonium (B1175870) Borohydride (B1222165) Chemistry

Quaternary ammonium borohydrides represent a class of chemical compounds that pair a quaternary ammonium cation with a borohydride anion. This combination results in reagents with distinct characteristics compared to their inorganic counterparts like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄). The presence of the bulky, organic quaternary ammonium cation, such as the tetraethylammonium (B1195904) ion in TEAB, significantly influences the compound's physical and chemical properties.

A key feature of quaternary ammonium borohydrides is their enhanced solubility in organic solvents. While inorganic borohydrides are typically soluble in water or polar protic solvents, quaternary ammonium borohydrides exhibit greater solubility in a wider range of organic media. This property is crucial for their application in organic synthesis, where many reactants are not soluble in aqueous environments. The large organic cation also modulates the reducing power of the borohydride anion, often leading to milder and more selective reductions. chemimpex.com

The synthesis of quaternary ammonium borohydrides, including TEAB, is generally achieved through a metathesis reaction, also known as a double displacement reaction. acs.org A common method involves the reaction of a quaternary ammonium halide, such as tetraethylammonium bromide, with an alkali metal borohydride, like sodium borohydride, in a suitable solvent. This straightforward synthetic route makes these specialized reagents accessible for various research applications.

Research Significance of Tetraethylammonium Borohydride as a Specialized Reagent

The research significance of this compound lies in its versatility and unique reactivity profile as a specialized reagent in chemical synthesis and materials science. chemimpex.com Its distinct properties make it a valuable tool for chemists seeking to achieve specific transformations that may be difficult with more conventional reducing agents.

Key areas of research where TEAB is significant include:

Selective Reductions: TEAB is recognized as a potent yet selective reducing agent. chemimpex.com It is particularly effective in the reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. chemimpex.com The controlled reactivity of TEAB allows for selective reductions in the presence of other functional groups, a critical aspect in the synthesis of complex organic molecules.

Phase-Transfer Catalysis: The tetraethylammonium cation in TEAB enables its use in phase-transfer catalysis (PTC). In PTC, a reactant is transferred from one phase to another where the reaction occurs. TEAB can act as a source of borohydride ions in a non-polar organic phase, facilitating reactions with organic substrates that are insoluble in the aqueous phase where the borohydride might otherwise be.

Nanoparticle Synthesis: TEAB has found applications in nanotechnology, specifically in the preparation of metal nanoparticles. chemimpex.com It can act as a reducing agent for metal salts, leading to the formation of nanoparticles with controlled size and morphology. The tetraethylammonium cation can also serve as a capping agent, stabilizing the newly formed nanoparticles and preventing their aggregation.

Electrochemistry: In the field of electrochemistry, TEAB is used in the preparation of ionic liquids. chemimpex.com These materials exhibit good ionic conductivity and stability, making them suitable for applications in batteries and fuel cells. chemimpex.com

Precursor for Boron-Rich Materials: Research has shown that the pyrolysis of TEAB can lead to the formation of polyhedral borane (B79455) species like closo-decaborate ([B₁₀H₁₀]²⁻). jlu.edu.cnresearchgate.netchemrxiv.org These boron-rich clusters are of interest for applications in materials science and as building blocks for more complex structures like carboranes. researchgate.netchemrxiv.org

Evolution of Academic Inquiry into this compound's Reactivity and Utility

Academic interest in this compound has evolved from initial studies of its fundamental properties to more sophisticated investigations of its reactivity and application in complex chemical systems. Early research focused on the synthesis and basic characterization of quaternary ammonium borohydrides, establishing their solubility and stability profiles. acs.org

Subsequent studies delved deeper into the reactivity of TEAB as a reducing agent. Researchers have systematically investigated its reactions with a wide array of functional groups, mapping out its selectivity and comparing its efficacy to other hydride reagents. acs.org This has led to a better understanding of how the quaternary ammonium cation influences the hydride-donating ability of the borohydride anion.

More recently, the scope of TEAB research has expanded into new and interdisciplinary areas. The exploration of its role in nanoparticle synthesis is a testament to the growing intersection of organic chemistry and materials science. chemimpex.com Furthermore, detailed mechanistic studies, often employing computational methods, are providing a more nuanced understanding of the reaction pathways involved in TEAB-mediated transformations. chemrxiv.org The investigation of its thermal decomposition to produce complex borane clusters also represents a significant area of ongoing research, with potential applications in the development of advanced materials. jlu.edu.cnresearchgate.netchemrxiv.org The evolution of research on TEAB highlights a continuous effort to harness its unique properties for the advancement of chemical synthesis and materials innovation.

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Reference |

| Chemical Formula | (C₂H₅)₄N(BH₄) | |

| Molecular Weight | 145.10 g/mol | |

| Appearance | White, moisture-sensitive crystalline powder | |

| CAS Number | 17083-85-1 | nih.gov |

| Melting Point | >230 °C | sigmaaldrich.com |

Structure

3D Structure of Parent

属性

CAS 编号 |

17083-85-1 |

|---|---|

分子式 |

C8H20BN+ |

分子量 |

141.06 g/mol |

InChI |

InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1; |

InChI 键 |

NQZKZGHOYUYCHU-UHFFFAOYSA-N |

SMILES |

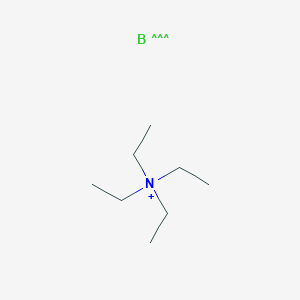

[B-].CC[N+](CC)(CC)CC |

规范 SMILES |

[B].CC[N+](CC)(CC)CC |

其他CAS编号 |

17083-85-1 |

Pictograms |

Flammable; Corrosive; Irritant |

产品来源 |

United States |

Synthetic Methodologies for Tetraethylammonium Borohydride

Metathesis Reaction Approaches

Metathesis, or double displacement, reactions are a cornerstone in the synthesis of tetraethylammonium (B1195904) borohydride (B1222165). These methods involve the exchange of ions between two reacting salts, one providing the tetraethylammonium cation and the other the borohydride anion.

Synthesis via Alkali Metal Borohydrides and Tetraethylammonium Salts

A prevalent and practical method for synthesizing tetraethylammonium borohydride involves the reaction of an alkali metal borohydride, most commonly sodium borohydride (NaBH₄), with a tetraethylammonium salt. The choice of the tetraethylammonium salt, such as the bromide (Et₄NBr), chloride (Et₄NCl), or hydroxide (B78521) (Et₄NOH), influences the reaction conditions and byproducts.

The general reaction can be represented as: M[BH₄] + [(C₂H₅)₄N]X → [(C₂H₅)₄N][BH₄] + MX (where M = an alkali metal like Na⁺, and X = a halide like Br⁻ or Cl⁻)

When tetraethylammonium bromide or chloride is used, the reaction is typically carried out in a suitable solvent where the resulting alkali metal halide (e.g., NaBr or NaCl) has low solubility, facilitating its removal by filtration. energy.gov For instance, the reaction of sodium borohydride with tetraethylammonium bromide in ethanol (B145695) can yield this compound. Similarly, using tetraethylammonium chloride in a solvent like dimethylformamide (DMF) followed by precipitation with a less polar solvent like diethyl ether is another viable route. energy.gov

The use of tetraethylammonium hydroxide offers a different approach where the byproduct is an alkali metal hydroxide. This reaction can be driven to completion, particularly when stoichiometric ratios are carefully controlled.

Ion Exchange Techniques with Tetraethylammonium Hydroxide

Ion exchange chromatography represents a refined method for the synthesis of this compound. This technique typically involves passing a solution containing a tetraethylammonium salt, often the hydroxide, through an ion exchange resin that has been pre-loaded with borohydride ions. wikipedia.org

Alternatively, a solution of tetraethylammonium hydroxide can be directly reacted with a source of borohydride ions, followed by purification steps to remove the resulting byproducts. wikipedia.org For example, reacting an aqueous solution of tetraethylammonium hydroxide with sodium borohydride leads to the formation of this compound and sodium hydroxide. The desired product can then be isolated and purified.

The synthesis of tetraethylammonium hydroxide itself can be achieved through salt metathesis from tetraethylammonium bromide using a hydroxide-loaded ion exchange column. wikipedia.org

Optimization of Reaction Conditions and Solvent Systems for Purity and Yield

The purity and yield of this compound are critically dependent on the optimization of reaction conditions and the choice of solvent systems. The selection of the solvent is crucial as it affects the solubility of reactants and byproducts, reaction rate, and ease of purification.

Aqueous systems are often favored for industrial-scale production due to their low cost and scalability. For instance, reacting a 40-60% aqueous solution of tetraethylammonium hydroxide with solid sodium borohydride at ambient temperatures (20–30°C) can achieve over 90% conversion in a relatively short time frame of 1-2 hours.

For laboratory-scale synthesis and to achieve high purity, various organic solvents are employed. Ethanol and methanol (B129727) are effective solvents for the reaction between sodium borohydride and tetraethylammonium halides. Post-reaction, purification often involves evaporation of the solvent under vacuum, followed by recrystallization from solvents like ethanol or acetone (B3395972) to remove impurities such as sodium hydroxide or residual halides, achieving purities of 98–99%. The final product is typically dried under vacuum to ensure it is anhydrous.

Below is a table summarizing the influence of different solvent systems on the synthesis of this compound.

| Reactants | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| NaBH₄ + (C₂H₅)₄NOH | Water | 20-30 | >90 | >95 | |

| NaBH₄ + (C₂H₅)₄NBr | Ethanol | Ambient | 70-85 | 85-90 | |

| NaBH₄ + (C₂H₅)₄NCl | DMF/Ether | Room Temp | - | - | energy.gov |

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative route to this compound, involving the direct reduction of boron-containing species at an electrode surface.

Direct Electrochemical Reduction of Borate (B1201080) Species in the Presence of Tetraethylammonium Cations

The electrochemical synthesis of this compound can be achieved through the direct reduction of borate species, such as boric acid, in an electrolytic cell. This process is conducted in the presence of tetraethylammonium cations, which are typically introduced in the form of tetraethylammonium hydroxide.

BO₂⁻ + 6H₂O + 8e⁻ → BH₄⁻ + 8OH⁻

The presence of tetraethylammonium cations is crucial for this process.

Strategies for Mitigating Electrostatic Barriers in Electrochemical Borohydride Formation

A significant challenge in the electrochemical reduction of borate anions is the electrostatic repulsion between the negatively charged borate ions and the negatively charged cathode surface. science.gov This repulsion can hinder the reaction and lower the efficiency of borohydride formation. Several strategies have been developed to mitigate these electrostatic barriers.

One effective strategy is the use of tetraalkylammonium cations, such as tetraethylammonium, as supporting electrolytes. researchgate.net These cations can adsorb onto the electrode surface, creating a more favorable environment for the approach of the borate anions to the electrode, thereby concentrating them at the electrode-solution interface.

Other approaches to overcome these barriers include:

Pulsed Electrochemical Methods: Applying a pulsed potential or current can help to reduce the passivation of the electrode surface and disrupt the formation of a stable, repulsive double layer.

Modified Electrodes: The use of specific electrode materials with high overpotentials for the hydrogen evolution reaction, such as mercury pool electrodes, can favor the reduction of borate to borohydride.

Research in this area is ongoing, with efforts focused on developing more efficient and economically viable electrochemical routes for the synthesis of this compound and other borohydrides. nrel.gov

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

The selection of a synthetic route for this compound on an industrial scale is heavily influenced by factors such as scalability, efficiency, cost, and safety. A comparative analysis of the prevalent synthetic methods reveals distinct advantages and disadvantages for large-scale production.

One of the most common methods involves the metathesis reaction between a tetraethylammonium halide, such as tetraethylammonium bromide or chloride, and an alkali metal borohydride, typically sodium borohydride. The efficiency and scalability of this route are significantly impacted by the choice of solvent. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be used. For instance, a reaction of tetraethylammonium chloride with sodium borohydride in DMF can produce this compound with a yield of 65%. thieme-connect.de While these solvents can effectively dissolve the reactants, their high cost, potential for side reactions at elevated temperatures, and the difficulty in separating the product from the inorganic salt byproduct (e.g., sodium chloride or sodium bromide) present challenges for large-scale synthesis. thieme-connect.de The purification process often involves filtration to remove the precipitated inorganic salt followed by the addition of a solvent like diethyl ether to precipitate the desired product. thieme-connect.de

Another approach utilizes aqueous or alcoholic media. The reaction of sodium borohydride with tetraethylammonium hydroxide (TEAH) in water, methanol, or ethanol is a viable option, with aqueous systems often being preferred for industrial scalability. These reactions are typically conducted at ambient temperatures (20–30°C) to minimize the decomposition of the borohydride. For example, combining a 40–60% aqueous solution of TEAH with particulate sodium borohydride can lead to a conversion rate of over 90% within one to two hours. This method can produce high yields (90-95%) and high purity (95-99%) product, making it a strong candidate for industrial applications.

The halide-borohydride exchange, for example between tetraethylammonium bromide and sodium borohydride in ethanol, is another alternative. This process takes advantage of the precipitation of sodium bromide in ethanol, which can then be removed by filtration. However, the yields for this method are typically lower, in the range of 70-85%.

For industrial-scale production, batch reactors with capacities ranging from 1,000 to 5,000 liters are often employed. These reactors are equipped with agitation systems to ensure uniform mixing and have automated controls for temperature and pressure. To enhance cost-effectiveness and reduce environmental impact, solvent recovery through distillation is a common practice in industrial settings. Final purification of this compound is often achieved through recrystallization from solvents like ethanol or acetone, followed by vacuum drying to remove any residual solvents.

The following interactive data table provides a comparative overview of different synthetic routes for this compound, highlighting key parameters relevant to their scalability and efficiency.

Table 1: Comparative Analysis of Synthetic Routes for this compound

| Synthetic Route | Reactants | Solvent | Yield (%) | Purity (%) | Scalability | Key Considerations |

| Metathesis with TEAH | Tetraethylammonium hydroxide, Sodium borohydride | Water | 90-95 | 95-99 | High | Preferred for industrial scale due to high yield and purity. |

| Halide-Borohydride Exchange | Tetraethylammonium bromide, Sodium borohydride | Ethanol | 70-85 | 85-90 | Moderate | Lower yield compared to the TEAH route. |

| Metathesis in Organic Solvent | Tetraethylammonium chloride, Sodium borohydride | Dimethylformamide (DMF) | ~65 | - | Moderate | Requires careful solvent handling and byproduct separation. thieme-connect.de |

Advanced Applications of Tetraethylammonium Borohydride in Organic and Inorganic Synthesis

Selective Reductions of Carbonyl Compounds

Chemoselective Reduction of Aldehydes to Alcohols under Mild Conditions

Tetraethylammonium (B1195904) borohydride (B1222165) is recognized as a mild reducing agent capable of selectively reducing aldehydes to their corresponding primary alcohols. The chemoselectivity in the reduction of carbonyl compounds stems from the inherent difference in reactivity between aldehydes and ketones. Aldehydes are sterically less hindered and electronically more electrophilic than ketones, which allows for their preferential reduction. bham.ac.uk

Under mild conditions, tetraethylammonium borohydride can achieve the reduction of an aldehyde in the presence of a ketone, a valuable transformation in multi-functionalized molecules. This selectivity is a general feature of borohydride reagents, and the use of tetraalkylammonium salts like this compound in solvents such as dichloromethane (B109758) allows for these reductions to occur efficiently, often at convenient rates at room temperature. researchgate.net While specific kinetic data for competitive reductions with this compound are not extensively detailed in the literature, the established principles of borohydride reactivity support its utility for the chemoselective reduction of aldehydes. bham.ac.ukresearchgate.net

Chemoselective Reduction of Ketones to Alcohols

Ketones are readily reduced by this compound to their corresponding secondary alcohols. The reaction proceeds at a convenient rate under mild conditions, similar to the reduction of aldehydes, although ketones are generally less reactive. researchgate.net The reduction is typically carried out in organic solvents where the reagent is soluble.

The general conditions for the reduction of ketones using tetraalkylammonium borohydrides involve dissolving the substrate in a suitable solvent, followed by the addition of the reducing agent. The reaction progress can be monitored by standard techniques such as thin-layer chromatography.

Table 1: General Conditions for the Reduction of Ketones with Tetraalkylammonium Borohydrides

| Substrate | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Ketone | This compound | Dichloromethane or other organic solvents | Room Temperature | Secondary Alcohol |

This table represents typical, non-exhaustive conditions for the reduction of ketones.

Enantioselective Reduction of Prochiral Ketones in Chiral Systems

A significant application of this compound is in the field of asymmetric synthesis, specifically the enantioselective reduction of prochiral ketones. When used in conjunction with a chiral catalyst, such as an oxazaborolidine generated in situ from a chiral amino alcohol, this compound can facilitate the formation of chiral secondary alcohols with a preference for one enantiomer.

In a study involving the asymmetric reduction of acetophenone (B1666503) using (1S, 2R)-(-)-cis-1-amino-2-indanol as the chiral catalyst, several tetraalkylammonium borohydrides were evaluated. This compound was found to provide the corresponding (R)-1-phenylethanol with moderate enantioselectivity. researchgate.netthieme-connect.de Although other analogs like tetrabutylammonium (B224687) borohydride showed higher enantiomeric excess (ee), the use of this compound demonstrates the principle of achieving enantioselectivity with this class of reagents, albeit with longer reaction times. researchgate.netthieme-connect.de

Table 2: Enantioselective Reduction of Acetophenone using this compound and a Chiral Catalyst

| Borohydride Reagent | Chiral Catalyst | Solvent | Enantiomeric Excess (ee) |

|---|---|---|---|

| This compound | (1S, 2R)-(-)-cis-1-amino-2-indanol | THF | 67-73% |

Data sourced from a study on the in situ generation of a chiral oxazaborolidine catalyst. researchgate.netthieme-connect.de

Reduction of Other Organic Functional Groups

Reduction of Imine Esters

The reduction of the carbon-nitrogen double bond in imines is a fundamental transformation for the synthesis of amines. Borohydride reagents are known to reduce imines, with the reactivity often enhanced by protonation or complexation of the imino nitrogen. sci-hub.se While specific literature on the reduction of "imine esters" with this compound is sparse, the reduction of the imine functionality itself is well-established. It is plausible that the imine moiety within an imine ester would be susceptible to reduction by this compound to yield the corresponding amino ester. The general reaction involves the hydride attack on the electrophilic carbon of the C=N bond.

Reduction of Acid Chlorides and Anhydrides

This compound is an effective reagent for the reduction of highly reactive carbonyl compounds such as acid chlorides and anhydrides. Acid chlorides are reduced very rapidly by tetraalkylammonium borohydrides in solvents like dichloromethane to furnish primary alcohols. researchgate.net The reaction proceeds through an intermediate aldehyde, which is subsequently reduced to the primary alcohol. mdma.ch

Acid anhydrides are also smoothly reduced by borohydrides. Acyclic anhydrides typically yield primary alcohols and a carboxylate salt, while cyclic anhydrides can be reduced to lactones. thieme-connect.de The use of this compound provides a convenient method for these transformations under mild conditions.

Table 3: Reduction of Acid Chlorides and Anhydrides with Borohydride Reagents

| Substrate | Reagent | Product(s) |

|---|---|---|

| Acid Chloride | This compound | Primary Alcohol |

| Acyclic Anhydride | Borohydride Reagents | Primary Alcohol + Carboxylate Salt |

| Cyclic Anhydride | Borohydride Reagents | Lactone |

This table illustrates the expected products from the reduction of acid chlorides and anhydrides with borohydride reagents.

Deoxygenation Reactions in Organic Substrates

This compound is utilized as a reagent for the deoxygenation of organic compounds, a reaction involving the removal of oxygen from a molecule. This type of reduction is particularly significant for substrates where the oxygen-containing group is part of an alcohol that can form a stable carbocation intermediate, such as allylic and benzylic alcohols. thieme-connect.de While general reductions of common alcohols to hydrocarbons are not always synthetically useful, the targeted deoxygenation of specific functional groups is a valuable transformation. thieme-connect.de

The reactivity of borohydrides in deoxygenation can be tailored. For instance, acyloxyborohydrides are noted for their application in deoxygenation reactions. thieme-connect.de A related quaternary ammonium (B1175870) salt, tetrabutylammonium borohydride, demonstrates the utility of such reagents in the deoxygenation of carbohydrates through the redox rearrangement of benzylidene acetals. This highlights the broader applicability of tetraalkylammonium borohydrides in removing oxygen functionalities from complex organic scaffolds.

Hydrogenation Reactions in the Presence of Metal Catalysts

In the realm of catalytic hydrogenation, this compound functions as a convenient source of hydride (H⁻), particularly when used in conjunction with metal catalysts. Reduction reactions, including hydrogenation, are fundamental in organic chemistry. tcichemicals.com The presence of catalysts, such as those based on platinum and palladium, is often crucial for these transformations to proceed efficiently. iitm.ac.in

The synergy between a borohydride source and a metal catalyst is a recurring theme in modern synthesis. Metal borohydride complexes, LnM(BH₄), can be considered masked metal hydride species (LₙMH), which are key intermediates in catalytic cycles. rsc.org For metal hydride species that are thermally unstable, employing the more stable borohydride derivatives as catalyst precursors is advantageous. rsc.org

Furthermore, tetraalkylammonium salts are instrumental in the synthesis of the catalysts themselves. They can act as stabilizers for water-soluble noble metal nanoparticles (e.g., Rhodium, Ruthenium, Palladium), which are active catalysts for hydrogenation reactions in aqueous or biphasic systems. nih.gov For example, surfactant-stabilized Ru and Rh nanoparticles have demonstrated good catalytic activities for the hydrogenation of various aromatic compounds. nih.gov The choice of catalyst can be critical; research into borohydride hydrolysis for hydrogen release has evaluated various supported metals, including Platinum on carbon (Pt/C), Platinum on carbon nanotubes (Pt/CNT), and Ruthenium on carbon nanotubes (Ru/CNT). researchgate.net

| Catalyst System Component | Role in Hydrogenation | Example Application |

| This compound | Hydride (H⁻) source | General hydrogenation of organic compounds |

| Metal Catalysts (e.g., Pt, Pd) | Activation of H₂/Hydride transfer | General hydrogenation of organic compounds |

| Tetraalkylammonium Salts | Stabilizer for nanoparticle catalysts | Synthesis of Rh and Ru nanoparticles for arene hydrogenation nih.gov |

| LnM(BH₄) Complexes | Stable precursor to active LₙMH catalyst | Hydrogenation of C=O bonds rsc.org |

Synthesis of Boron-Containing Clusters and Polyhedra

A significant application of this compound is as a precursor in the high-temperature synthesis of polyhedral borane (B79455) anions, which are foundational building blocks for more complex structures.

The pyrolysis (thermal decomposition) of this compound (Et₄NBH₄) is a key method for producing salts of closo-decaborate ([B₁₀H₁₀]²⁻) and closo-dodecaborate ([B₁₂H₁₂]²⁻). researchgate.netchemrxiv.org These reactions involve heating Et₄NBH₄, often in a high-boiling inert solvent like n-decane or decalin, or as a solid. researchgate.netchemrxiv.org

Research has shown that the pyrolysis of Et₄NBH₄ in a solid state or as a suspension in silicone fluid leads to mixtures of (Et₄N)₂B₁₀H₁₀ and (Et₄N)₂B₁₂H₁₂. researchgate.netchemrxiv.org When the reaction is conducted in n-decane (at 174 °C) or decalin (at 180 °C), tetraethylammonium octahydrotriborate (Et₄NB₃H₈) is formed as a primary intermediate product. researchgate.netchemrxiv.orgresearchgate.net Increasing the reaction time and/or temperature promotes the conversion of this intermediate into the larger borane cages. researchgate.netchemrxiv.org High-yield synthesis of the decahydrodecaborate(2-) anion has been achieved by the thermolysis of Et₄NBH₄ at 185°C under atmospheric pressure. researchgate.net The conditions of the pyrolysis, including temperature, solvent, and pressure, are critical variables that are optimized to control the product distribution. researchgate.netchemrxiv.org The formation of these higher boranes is also noted to be extremely sensitive to the presence of water vapor. chemrxiv.org

| Starting Material | Pyrolysis Conditions | Key Intermediate(s) | Major Products | Reference(s) |

| Et₄NBH₄ | Solid state or silicone fluid | - | (Et₄N)₂B₁₀H₁₀, (Et₄N)₂B₁₂H₁₂ | researchgate.net, chemrxiv.org |

| Et₄NBH₄ | n-decane, 174 °C | Et₄NB₃H₈ | (Et₄N)₂B₁₀H₁₀, (Et₄N)₂B₁₂H₁₂ | researchgate.net, chemrxiv.org |

| Et₄NBH₄ | Decalin, 180 °C | Et₄NB₃H₈ | (Et₄N)₂B₁₀H₁₀, (Et₄N)₂B₁₂H₁₂ | researchgate.net, chemrxiv.org |

| Et₄NBH₄ | 185 °C, atmospheric pressure | Et₃NBH₃, Et₄NB₃H₈ | (Et₄N)₂B₁₀H₁₀ | researchgate.net |

The closo-decaborate anion, produced from the pyrolysis of this compound, is a crucial precursor for the synthesis of carboranes. researchgate.netchemrxiv.orgdtic.mil Carboranes are clusters composed of boron and carbon atoms, which have applications in materials science and medicine. The synthesis of 1,2-dicarba-closo-dodecaboranes (a type of carborane) involves several steps starting from the [B₁₀H₁₀]²⁻ anion. researchgate.net

The typical synthetic sequence involves:

Conversion of the pyrolysis product, (R₄N)₂B₁₀H₁₀, to an alkali metal salt such as Li₂B₁₀H₁₀. researchgate.net

"Cage opening" of the [B₁₀H₁₀]²⁻ cluster to form a B₁₀H₁₂L₂ species, where L is a Lewis base. researchgate.net

Reaction of the B₁₀H₁₂L₂ intermediate with an acetylene (B1199291) (R-C≡C-R') to insert two carbon atoms into the boron framework, forming the icosahedral carborane cage. researchgate.net

The intermediate tetraethylammonium octahydrotriborate (Et₄NB₃H₈), formed during the initial stages of Et₄NBH₄ pyrolysis, is also a significant boron-containing intermediate in its own right. researchgate.net

Role in Organometallic and Coordination Chemistry

This compound and other quaternary ammonium borohydrides are highly effective reagents in organometallic synthesis, particularly for the generation of reactive anionic metal complexes.

Quaternary ammonium borohydrides are used to prepare metal carbonyl anions from neutral metal carbonyl dimers and metal carbonyl halides. researchgate.net These borohydrides act as reducing agents, cleaving metal-metal or metal-halogen bonds to generate the desired anionic species. This method is effective for a range of metal carbonyls, including those of molybdenum, manganese, rhenium, cobalt, iron, and ruthenium. researchgate.net

Examples of transformations include:

Reduction of metal carbonyl dimers like Mn₂(CO)₁₀, Re₂(CO)₁₀, and Co₂(CO)₈. researchgate.net

Reduction of metal carbonyl halides such as BrMn(CO)₅ and η⁵-C₅H₅Mo(CO)₃Cl. researchgate.net

For instance, the reduction of dirhenium decacarbonyl (Re₂(CO)₁₀) conducted in dichloromethane (CH₂Cl₂) with a borohydride source can produce the [Re₂(CO)₉Cl]⁻ anion in high yield. researchgate.net Similarly, reacting Group VI metal hexacarbonyls (M(CO)₆ where M = Cr, Mo, W) with a borohydride in tetrahydrofuran (B95107) yields anionic hydrido complexes like [M₂H(CO)₁₀]⁻ as major products. bohrium.com The tetraethylammonium cation is then often used to precipitate and isolate these anionic complexes from the reaction mixture.

Reactant in Complexation Reactions (e.g., with Ruthenium Phenanthroline Carbonyl Complexes)

In the realm of organometallic chemistry, this compound serves as a key reactant in complexation reactions, notably with ruthenium phenanthroline carbonyl complexes. chemicalbook.comsigmaaldrich.comchemdad.com In these reactions, the borohydride acts as a hydride source, leading to the formation of ruthenium formyl complexes. chemicalbook.comsigmaaldrich.com The phenanthroline and carbonyl ligands on the ruthenium center create a specific electronic environment that facilitates the hydride transfer from the borohydride anion. This transformation is a critical step in the synthesis of specialized organometallic compounds and has been studied in the context of catalytic processes like the water gas shift reaction and the reduction of carbon dioxide. researchgate.net The use of this compound is advantageous due to its solubility and stability in organic solvents commonly used for these types of reactions.

Reductant for Heterometal Cubane (B1203433) Iron/Molybdenum Clusters

This compound is also employed as a specialized reducing agent in the synthesis and modification of complex inorganic clusters. chemicalbook.com A significant application is the reduction of heterometal cubane iron/molybdenum clusters that are trigonally symmetrized with hydrotris(pyrazolyl)borate capping ligands. chemicalbook.comsigmaaldrich.comchemdad.comscientificlabs.ie These complex, multi-metallic structures are of interest as synthetic analogues for the active sites of nitrogenase enzymes. researchgate.net The reduction process is crucial for achieving the desired electronic states of the metal centers within the cluster, mimicking the biological system's reactivity. The controlled reductive potential of this compound allows for the precise manipulation of these intricate cluster architectures without causing their decomposition. researchgate.net

Contributions to Materials Science and Nanotechnology

The utility of this compound extends significantly into materials science and nanotechnology, where it plays several critical roles in the synthesis and modification of novel materials.

Facilitating the Formation and Stabilization of Metal Nanoparticles

This compound is instrumental in the synthesis of metal nanoparticles, where it functions both as a reducing agent and a stabilizing agent. In the formation phase, the borohydride anion (BH₄⁻) reduces metal ions from their precursor salts to their zerovalent state, leading to nucleation and growth of the nanoparticles.

The tetraethylammonium cation ([N(C₂H₅)₄]⁺) plays a crucial role in the subsequent stabilization of the formed nanoparticles. smolecule.com It acts as a capping agent, adsorbing onto the nanoparticle surface. This surface layer prevents the nanoparticles from aggregating, which is a common issue that can compromise their unique size-dependent properties. By controlling aggregation, it helps to maintain a narrow size distribution and morphology of the nanomaterials. smolecule.com This dual functionality makes it a valuable reagent in the bottom-up synthesis of various metal nanoparticles for applications in catalysis and electronics. smolecule.com

| Function | Component | Mechanism | Outcome |

|---|---|---|---|

| Reduction | Borohydride Anion (BH₄⁻) | Reduces metal salt precursors to zerovalent metal atoms. | Initiates nucleation and growth of nanoparticles. |

| Stabilization | Tetraethylammonium Cation ([N(C₂H₅)₄]⁺) | Adsorbs to the nanoparticle surface, acting as a capping agent. | Prevents aggregation, controls particle size and morphology. smolecule.com |

Application in the Synthesis of Polymeric Materials for Property Modification

In polymer chemistry, this compound serves as a precursor for creating boron-rich polymers and modifiers. researchgate.net A notable application is in the synthesis of polyhedral boron hydride compounds through pyrolysis. jlu.edu.cn When heated, this compound decomposes to form larger boron clusters, such as the closo-decaborate anion (B₁₀H₁₀²⁻), which can be isolated as a tetraethylammonium salt, [(C2H5)4N]2B10H10. researchgate.netjlu.edu.cn

These resulting polyhedral boron clusters are then incorporated into polymer matrices to modify their properties. researchgate.net For instance, the synthesized [(C2H5)4N]2B10H10 has been investigated as a burning rate modifier in solid propellants. jlu.edu.cn The high thermal stability and unique combustion characteristics of the boron cluster alter the performance of the polymeric propellant material. This synthetic route highlights the use of this compound as a starting material for advanced, high-performance polymers. jlu.edu.cnresearchgate.net

Utility in Electrochemistry for Ionic Liquid Preparation and Enhanced Efficiency in Energy Storage Systems

This compound is a key component in the development of advanced electrolytes for energy storage systems, particularly through the formation of borohydride-based ionic liquids (ILs). researchgate.netgoogle.com These ILs are explored as potential materials for chemical hydrogen storage. researchgate.net The combination of the tetraethylammonium cation with the borohydride anion results in a salt with a low melting point, which can be liquid at or near room temperature, a defining characteristic of ionic liquids. google.com

Mechanistic Investigations of Tetraethylammonium Borohydride Reactions

Hydride Transfer Mechanism and Reaction Pathways

The fundamental reactive species in tetraethylammonium (B1195904) borohydride (B1222165) is the borohydride anion (BH₄⁻), which acts as a source of hydride ions (H⁻). The mechanism of reduction involves the transfer of a hydride ion from the borohydride anion to an electrophilic center, typically a carbonyl carbon of an aldehyde or ketone. This transfer results in the reduction of the substrate and the formation of an alkoxyborate intermediate. Subsequent workup with a protic solvent then yields the final alcohol product.

The reaction can proceed through different pathways, including direct and stepwise hydride transfer. numberanalytics.com In a direct transfer, the hydride ion moves from the boron atom to the substrate in a single, concerted step. numberanalytics.com Alternatively, a stepwise mechanism may involve the initial formation of a coordination complex between the borohydride and the substrate before the hydride transfer occurs. numberanalytics.com The specific pathway is often influenced by the substrate, solvent, and presence of any catalysts or additives. For instance, in the reduction of carbonyl compounds, the reaction is believed to proceed via the transfer of a hydride from the BH₄⁻ anion to the carbonyl carbon.

The tetraethylammonium cation [(C₂H₅)₄N]⁺, while not directly participating in the hydride transfer, plays a crucial role by influencing the solubility and reactivity of the borohydride anion in various organic solvents. This allows for reductions to be carried out under a range of conditions, including anhydrous and non-polar environments, which is a distinct advantage over more common inorganic borohydrides like sodium borohydride.

Kinetic Studies of Reduction Processes

Kinetic studies of reduction reactions involving tetraethylammonium borohydride and related borohydrides have provided valuable insights into the factors governing reaction rates. The reduction of carbonyl compounds by borohydrides, including tetra-alkylammonium salts, typically follows second-order kinetics, being first order in both the borohydride and the substrate. rsc.org

Several factors have been shown to influence the rate of reduction:

Substrate Reactivity: Aldehydes are generally more reactive and are reduced faster than ketones. acs.org This is attributed to the greater electrophilicity of the aldehyde carbonyl carbon.

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents can accelerate the reaction by stabilizing the developing negative charge on the oxygen atom in the transition state. acs.org

Cation Effects: The nature of the cation associated with the borohydride anion can influence the reduction rate. For instance, reductions with sodium borohydride are often faster than with tetrabutylammonium (B224687) borohydride, which is attributed to the ability of the sodium cation to coordinate with and activate the carbonyl group. acs.org

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of reduction. Pyrolysis studies of this compound have shown that its decomposition rate is temperature-dependent. researchgate.net

Kinetic data for the reduction of different substrates under various conditions allows for a quantitative comparison of reactivity and helps in optimizing reaction conditions for specific transformations. For example, the pyrolysis of TEAB to form triethylborane-adducts shows a linear dependence on time at elevated temperatures. researchgate.net

Stereochemical Control and Selectivity in Reductions

One of the most significant areas of investigation for this compound and its analogs is in the field of stereoselective reductions, where the spatial arrangement of atoms in the product is controlled.

Factors Influencing Enantioselectivity (e.g., Chiral Catalyst Systems, Solvent Effects)

Enantioselective reduction, the preferential formation of one of two enantiomers, is a critical transformation in the synthesis of chiral molecules, particularly for pharmaceuticals. numberanalytics.com While this compound itself is not chiral, it can be used in conjunction with chiral catalysts to achieve high levels of enantioselectivity.

Key factors that influence enantioselectivity include:

Chiral Catalysts: The use of chiral catalysts is the most common strategy for achieving enantioselective reductions with borohydrides. wikipedia.org Oxazaborolidine catalysts, often referred to as CBS catalysts, are highly effective in mediating the enantioselective reduction of ketones with a borane (B79455) source. nih.govyoutube.com These catalysts create a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group. Chiral ligands, such as those derived from amino acids or BINOL, can also be used to modify borohydride reagents. wikipedia.org The bulky tetra-alkylammonium cation can enhance stereochemical control, with tetrabutylammonium borohydride (TBAB) sometimes showing higher enantioselectivity than TEAB due to its larger size.

Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome of the reaction. Non-coordinating solvents are often preferred in catalytic asymmetric reductions to minimize interference with the catalyst-substrate complex.

Additives: The addition of certain compounds can enhance enantioselectivity. For example, the use of additives can sometimes improve the performance of chiral catalysts. nih.gov

The general principle of these asymmetric reductions involves the formation of a diastereomeric transition state between the chiral catalyst and the prochiral substrate, which then leads to the preferential formation of one enantiomeric product.

Diastereoselective Outcomes in Complex Substrates

Diastereoselective reduction involves the selective formation of one diastereomer over others in molecules that already contain one or more chiral centers. This compound and its derivatives, such as tetramethylammonium (B1211777) triacetoxyborohydride (B8407120), have been effectively used in the diastereoselective reduction of complex substrates like β-hydroxy ketones. wikipedia.orgresearchgate.net

The stereochemical outcome is often governed by the existing stereochemistry within the substrate, which can direct the approach of the hydride reagent. This is known as substrate-controlled diastereoselectivity. For instance, the reduction of β-hydroxy ketones with tetramethylammonium triacetoxyborohydride often proceeds through a six-membered ring transition state, where the hydride is delivered intramolecularly, leading to the formation of the anti-diol with high selectivity. wikipedia.orgresearchgate.net This can be contrasted with intermolecular hydride delivery, which may favor the syn-diol product. wikipedia.org

The ability to predict and control diastereoselectivity is crucial in the synthesis of complex natural products and other stereochemically rich molecules. wikipedia.org

Role of Dihydrogen Bonding Interactions in Reaction Mechanisms

In recent years, the concept of dihydrogen bonding (D–H···H–A), an interaction between a protonic hydrogen (H-A) and a hydridic hydrogen (D-H), has emerged as a significant factor in understanding the mechanisms of borohydride reactions.

Spectroscopic Evidence of Dihydrogen Bonding (e.g., Infrared Spectroscopy)

Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have provided direct evidence for the existence of dihydrogen bonds in various systems involving borohydrides. acs.orgacs.org

Infrared Spectroscopy: In IR spectroscopy, the formation of a dihydrogen bond typically leads to a shift in the stretching frequency of the bonds involved. For instance, the B-H stretching vibrations in the borohydride anion can be perturbed upon interaction with a proton donor. stanford.edu The observation of new or shifted absorption bands in the IR spectrum can be indicative of dihydrogen bond formation. acs.org

NMR Spectroscopy: 1H NMR spectroscopy is another powerful tool for detecting dihydrogen bonds. The formation of a dihydrogen bond can cause a shift in the resonance of the involved protons. acs.org

Dihydrogen bonding has been shown to play a role in activating the borohydride reagent and influencing the rate and selectivity of reduction reactions. acs.org For example, in the reduction of hydroxy-substituted ketones, a dihydrogen bond can form between the hydroxyl group of the substrate and the borohydride, leading to an acceleration of the reaction rate. acs.org This interaction can also play a role in directing the stereochemical outcome of the reduction. Theoretical calculations have further supported the importance of dihydrogen bonding in the reaction pathways of borohydride reductions. bu.edu

Thermodynamic and Kinetic Implications of Dihydrogen Bonding Activation

The activation of the this compound reagent through dihydrogen bonding presents significant thermodynamic and kinetic consequences for its reaction pathways. A dihydrogen bond is an interaction between a metal or main-group hydride bond (M-H) and a protic hydrogen moiety (H-X). acs.org This interaction, while weak, leads to the elongation and polarization of the involved bonds, thereby facilitating proton transfer and preparing the bonds for subsequent transformations. acs.org In the context of this compound reactions, the hydridic hydrogens of the borohydride anion (BH₄⁻) act as hydrogen bond acceptors for a proton donor, leading to activation.

Detailed Research Findings

Mechanistic studies on analogous tetraalkylammonium borohydride systems have provided quantitative insights into the energetic effects of dihydrogen bonding. For instance, investigations into the reduction of α-hydroxyketones by tetrabutylammonium borohydride (a closely related tetraalkylammonium borohydride) have demonstrated that dihydrogen bonding between the hydroxyl group of the substrate and the borohydride is a crucial activating interaction. umich.edu This activation is predominantly manifested in a significant lowering of the activation enthalpy. umich.edu

In the reduction of 2-hydroxycyclopentanone with tetrabutylammonium borohydride in a non-hydrogen-bonding solvent, the presence of an intramolecular hydroxyl group allows for dihydrogen bonding. This interaction was found to lower the activation enthalpy by 6.6 kcal/mol compared to a system where such an interaction is absent. umich.edu This substantial reduction in the enthalpic barrier highlights the thermodynamic favorability of the dihydrogen-bonded transition state. The formation of a dihydrogen bond allows for the activation of both the B-H and O-H bonds in a single, concerted step. acs.org

Computational studies on borohydride alcoholysis have further elucidated the reaction mechanism, showing that dihydrogen-bonded complexes are key intermediates that direct the subsequent activation of the reactants. researchgate.net The substitution of hydride ligands in the borohydride anion can alter the strength of the dihydrogen bond and the thermodynamic hydricity (hydride donor ability), which in turn affects the reaction barrier. researchgate.net

The table below summarizes the activation parameters for the reduction of a ketone with tetrabutylammonium borohydride, illustrating the impact of dihydrogen bonding.

| Substrate | Solvent | Dihydrogen Bonding | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, e.u.) |

|---|---|---|---|---|

| 2-Hydroxycyclopentanone | 1,2-Dichlorobenzene | Present | 11.1 | -36.4 |

| Cyclopentanone (B42830) | 1,2-Dichlorobenzene | Absent | 20.1 | -15.0 |

| Cyclopentanone | 2-Propanol | Solvent-assisted | 11.1 | -36.4 |

The data clearly indicates that the presence of an internal dihydrogen bond in the reduction of 2-hydroxycyclopentanone results in a significantly lower activation enthalpy compared to cyclopentanone, where this interaction is not possible. Interestingly, when the reaction of cyclopentanone is carried out in a protic solvent like 2-propanol, which can form hydrogen bonds with the borohydride, the activation enthalpy is similarly lowered, demonstrating the general principle of activation via hydrogen/dihydrogen bonding. umich.edu

Phase Transfer Catalysis Ptc Involving Tetraethylammonium Borohydride

Principles and Mechanisms of Tetraethylammonium (B1195904) Cation in PTC

The effectiveness of the tetraethylammonium cation in PTC is rooted in its ability to transport the borohydride (B1222165) anion across the phase boundary. The fundamental principle involves the formation of a lipophilic ion-pair, [(][], which can partition from an aqueous or solid phase into a non-polar organic phase. ijstr.org In the organic phase, the borohydride anion is more reactive, or "naked," as it is less solvated by water, leading to an enhanced reaction rate. operachem.com

A key function of the tetraethylammonium cation is to increase the solubility of the borohydride anion in non-polar organic solvents. While sodium borohydride is poorly soluble in many organic solvents, the tetraethylammonium cation, with its four ethyl groups, imparts sufficient lipophilicity to the ion pair to enable its transfer into the organic phase. researchgate.net This makes tetraethylammonium borohydride advantageous for reactions that require PTC or anhydrous conditions. The process involves the quaternary ammonium (B1175870) salt exchanging its original anion (e.g., bromide) for the borohydride anion at the interface of the two phases, followed by the migration of the newly formed this compound into the organic medium. ijstr.org

Several factors influence these kinetics:

Catalyst Concentration: The reaction rate is often proportional to the concentration of the phase transfer catalyst, as this increases the number of active sites available to transport the borohydride anion. researchgate.net

Phase Volume Ratio: The ratio of the aqueous phase to the organic phase can also affect reaction kinetics. researchgate.net

Kinetic studies of borohydride reductions under PTC have allowed for the determination of both the reaction rate constant and the distribution constant of the catalyst between the phases, providing a comprehensive understanding of the system's dynamics. researchgate.netresearchgate.net Neglecting these mass-transfer effects can lead to significant over-prediction of the reaction conversion. ias.ac.in

Comparative Evaluation with Other Quaternary Ammonium Catalysts in PTC

The choice of the quaternary ammonium cation significantly influences the efficiency and selectivity of the PTC system. This compound is often compared with its counterparts having shorter (tetramethyl) or longer (tetrapropyl, tetrabutyl) alkyl chains.

Studies comparing the catalytic activity of symmetric tetraalkylammonium salts often show a distinct trend. In the PTC alkylation of phenol, a significant increase in catalytic activity was observed when moving from tetraethylammonium bromide (TEABr) to tetrapropylammonium (B79313) bromide (TPAB) and further to tetrabutylammonium (B224687) bromide (TBAB). core.ac.uk Similarly, in the chemoselective reduction of citronellal, TBAB was found to be the most effective catalyst compared to TEAB and TPAB. researchgate.net

In asymmetric reductions, the bulkier cation of tetrabutylammonium borohydride (TBAB) can lead to higher enantioselectivity compared to this compound (TEAB). For instance, in the reduction of certain prochiral ketones, TEAB resulted in moderate enantiomeric excess (67-73%), whereas TBAB achieved significantly higher values (up to 96% ee). ijprs.comijprs.com However, TEAB often presents a good balance between reactivity, cost, and stability.

| Catalyst | Relative Rate Increase (vs. Background) |

|---|---|

| Tetraethylammonium Bromide (TEABr) | 4.6x |

| Tetrapropylammonium Bromide (TPAB) | 167x |

| Tetrabutylammonium Bromide (TBAB) | 660x |

Data sourced from a study on the PTC alkylation of phenol, illustrating the dramatic increase in reaction rate with longer alkyl chains on the catalyst. core.ac.uk

The efficiency of a quaternary ammonium catalyst in PTC is directly linked to its structure, particularly its lipophilicity (organophilicity). scielo.br

Lipophilicity and Partitioning: For a catalyst to be effective, the cation must possess sufficient organic character to ensure the ion pair partitions favorably into the organic phase. operachem.com Catalysts with longer alkyl chains, such as tetrabutylammonium, are more lipophilic than tetraethylammonium. This enhanced lipophilicity leads to a higher concentration of the catalyst-anion pair in the organic phase, facilitating a faster reaction rate. core.ac.ukscielo.br Extremely organophilic catalysts, however, may remain predominantly in the organic phase, leading to inefficient transfer of the anion from the interface. scielo.br

Cation Size and Reactivity: The size of the cation also plays a role. As the size of the cation increases (e.g., from ethyl to butyl), the distance between the cation and the borohydride anion in the ion pair increases. scielo.br This greater separation can result in a more "naked" and thus more reactive anion in the organic phase, further boosting the intrinsic reaction rate. operachem.com

Symmetry and Stability: The symmetrical nature of tetraalkylammonium cations is also considered beneficial, as it can shield the positive charge on the nitrogen atom, improving the catalytic effect. biomedres.us The bulky nature of the tetraethylammonium cation also contributes to the greater stability of TEAB in solution compared to sodium borohydride by reducing the hydrolysis of the borohydride anion.

Design and Optimization of this compound-Mediated PTC Systems

The design and optimization of a PTC system using this compound require careful consideration of multiple interdependent parameters to achieve high yield and selectivity. numberanalytics.com There are no universal guidelines, as the optimal conditions depend heavily on whether the system is limited by mass transfer or intrinsic reaction kinetics. ias.ac.in

Key parameters for optimization include:

Solvent Selection: The choice of the non-polar organic solvent is crucial as it affects the solubility and reactivity of the ion pair. ias.ac.in

Catalyst Loading: The amount of this compound must be optimized. While a higher concentration can increase the rate, only a minimal amount may be needed to facilitate the reaction, and excess catalyst can be uneconomical. ufms.br

Aqueous Phase Composition: The concentration of salts in the aqueous phase can influence the transfer and reactivity of the borohydride anion. ias.ac.in

Temperature: While higher temperatures generally accelerate reactions, they must be controlled to prevent the decomposition of the catalyst, which for quaternary ammonium salts can occur in alkaline solutions at temperatures as low as 50-70°C. operachem.com

Agitation Rate: As discussed, the stirring speed must be sufficient to overcome mass transfer limitations. princeton.edu

Modeling frameworks can be employed for the systematic design and analysis of PTC systems to identify the optimal combination of catalyst, solvent, and operating conditions to maximize product yield and minimize impurities. dtu.dk

Advanced Spectroscopic and Analytical Characterization of Tetraethylammonium Borohydride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of tetraethylammonium (B1195904) borohydride (B1222165), offering detailed information at the atomic level.

¹¹B NMR spectroscopy is exceptionally sensitive to the electronic environment of the boron nucleus, making it an invaluable tool for studying the borohydride anion (BH₄⁻) and its transformations. In its standard state, the BH₄⁻ anion in tetraethylammonium borohydride exhibits a characteristic quintet in the ¹¹B NMR spectrum due to coupling with the four equivalent hydrogen atoms. The chemical shift of this resonance is typically observed in the upfield region, from approximately -26 to -45 ppm, a range characteristic of tetracoordinate boron in borohydrides. sdsu.edu The precise chemical shift can be influenced by factors such as the solvent and the nature of the cation. sdsu.edu

Upon thermal decomposition or reaction, changes in the coordination environment of the boron atom lead to significant shifts in the ¹¹B NMR spectrum. For instance, the formation of borate (B1201080) species as decomposition byproducts can be identified by new resonances at different chemical shifts. researchgate.net Monitoring these changes over time allows for the elucidation of decomposition pathways and the identification of resulting boron-containing products.

A study on the reaction of tetraalkylammonium borohydrides with CO₂ showed the evolution of ¹¹B NMR peaks over time, indicating the transformation of the borohydride. researchgate.net The initial borohydride signal diminishes as new signals corresponding to various borate species appear, providing a quantitative measure of the reaction progress.

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species

| Boron Species | Typical ¹¹B NMR Chemical Shift (ppm) | Multiplicity |

| BH₄⁻ | -26 to -45 | Quintet |

| Borate Esters | +25 to +30 | Singlet |

| Amine-Coordinated Boronate Esters | ~14 | Singlet |

| Trifluoroborate | ~3 | Singlet |

| Fluoroboronate Esters | ~9 | Singlet |

| [B₄O₅(OH)₄]²⁻ | 5.45, 12.45 | Singlets |

Data compiled from various sources. researchgate.netmdpi.com

¹H NMR spectroscopy provides complementary information to ¹¹B NMR, focusing on the proton environments within the tetraethylammonium cation and the borohydride anion. The tetraethylammonium cation [(CH₃CH₂)₄N]⁺ gives rise to characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons. These signals can be used to confirm the presence and integrity of the cation.

More importantly, ¹H NMR is a powerful technique for monitoring reactions involving this compound in real-time. acs.orgmagritek.comresearchgate.net By integrating the signals of reactants and products over the course of a reaction, kinetic data can be obtained. For example, in reduction reactions, the disappearance of the aldehydic or ketonic proton signal and the appearance of new signals corresponding to the alcohol product can be tracked. acs.org The borohydride protons themselves can sometimes be observed, although their signal can be broad and may exchange with solvent protons.

The use of in-situ ¹H NMR has been demonstrated in various chemical transformations, providing deep insights into reaction mechanisms and kinetics without the need for isolating intermediates. magritek.com

During the thermal decomposition of borohydrides or in specific synthetic routes, the formation of higher borane (B79455) clusters can occur. These intermediates, such as the heptahydrodiborate (B₂H₇⁻) and octahydrotriborate (B₃H₈⁻) anions, are key species in the pathways leading to larger boron clusters like B₁₂H₁₂²⁻. researchgate.netresearchgate.netacs.org

The formation of B₃H₈⁻ from BH₄⁻ and a boron source like BH₃·THF involves intermediates such as B₂H₆ and B₂H₇⁻. researchgate.net These transient species can sometimes be detected and characterized by NMR spectroscopy under controlled conditions. The synthesis of metal dodecaborates has been shown to proceed through a stepwise mechanism involving B₂H₇⁻, B₃H₈⁻, and other borane intermediates, which were identified using ¹¹B NMR spectroscopy. chemrxiv.org The choice of the counter-cation, such as tetraethylammonium, can influence the kinetics and selectivity of these reactions. researchgate.net

The ¹¹B NMR spectra of these cluster anions are distinct from that of BH₄⁻. For example, Mg(B₃H₈)₂ exhibits ¹¹B NMR signals at approximately -29.0 and -27.7 ppm. acs.org The ability to observe these intermediates provides crucial information for understanding the complex reaction mechanisms in borohydride chemistry.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is essential for identifying functional groups and characterizing the bonding within this compound.

Raman spectroscopy is particularly effective for observing the symmetric vibrations of non-polar or weakly polar bonds, making it ideal for studying the tetrahedral BH₄⁻ anion. The vibrational modes of the BH₄⁻ ion are well-characterized and serve as a spectroscopic fingerprint. mdpi.com

The key vibrational modes for the BH₄⁻ anion include:

Symmetric stretching (ν₁): A strong, sharp band typically observed around 2316 cm⁻¹.

Asymmetric stretching (ν₃): A band appearing in the higher frequency region.

Symmetric bending (ν₂): A mode found around 1400 cm⁻¹.

Asymmetric bending (ν₄): Modes located near 1120 and 1197 cm⁻¹. mdpi.com

These characteristic peaks allow for the unambiguous identification of the borohydride anion in a sample. nih.govresearchgate.net High-pressure Raman spectroscopy studies on similar compounds like tetramethylphosphonium borohydride have revealed polymorphic phase transitions, indicating that this technique can also be used to study the material's behavior under extreme conditions. nih.gov

Table 2: Characteristic Raman Vibrational Modes for the BH₄⁻ Anion

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

| ν₁ | Symmetric B-H Stretch | ~2316 |

| ν₂ | Symmetric B-H Bend | ~1400 |

| ν₃ | Asymmetric B-H Stretch | >2316 |

| ν₄ | Asymmetric B-H Bend | ~1120, ~1197 |

Data compiled from various sources. mdpi.com

Infrared (IR) spectroscopy complements Raman spectroscopy by being more sensitive to the vibrations of polar functional groups. In this compound, IR spectroscopy is used to identify the vibrational modes of the tetraethylammonium cation and the borohydride anion, as well as to probe intermolecular interactions such as hydrogen bonding. researchgate.net

The IR spectrum will show characteristic absorptions for the C-H stretching and bending modes of the ethyl groups in the cation, typically in the 2850-2960 cm⁻¹ and 800-1300 cm⁻¹ regions, respectively. libretexts.org The B-H stretching and bending modes of the BH₄⁻ anion are also IR active and their positions can be influenced by the crystalline environment and interactions with the cation. unige.ch

A significant application of IR spectroscopy is the study of hydrogen bonding. nih.govspectroscopyonline.com While conventional hydrogen bonds are typically associated with O-H or N-H groups, dihydrogen bonding (D-H···H-A), where a protonic hydrogen (H-A) interacts with a hydridic hydrogen (D-H), can occur in borohydride systems. These interactions can influence the vibrational frequencies of the B-H bonds, often leading to broadening or shifts in the corresponding IR bands.

Table 3: Common Infrared Absorption Regions for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| C-H (in cation) | Stretching | 2850 - 2960 |

| C-H (in cation) | Bending | 800 - 1300 |

| B-H (in anion) | Stretching | ~2200 - 2400 |

| B-H (in anion) | Bending | ~1000 - 1400 |

Data compiled from various sources. libretexts.orgunige.ch

Inelastic Neutron Scattering (INS) for Detailed Vibrational Dynamics of Borohydride Anions

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational modes of molecular ions in the solid state, as it is not constrained by symmetry-based selection rules. acs.org This method is particularly sensitive to hydrogen, making it well-suited for studying the dynamics of the borohydride anion (BH₄⁻) in this compound and related compounds. acs.orgosti.gov

Studies on the analogous compound, tetramethylammonium (B1211777) borohydride (TMAB), have demonstrated the utility of INS in conjunction with computational methods like classical molecular dynamics (MD) simulations and ab initio electronic structure theory to analyze vibrational spectra. acs.orgacs.org For TMAB, INS spectra were measured at low temperatures (15 K) to minimize thermal broadening of vibrational modes. acs.org The comparison between experimental and computed INS spectra has shown that periodic electronic structure calculations for the crystalline solid can accurately describe the observed vibrational modes. acs.org

The low-frequency modes of the tetraalkylammonium cation are particularly sensitive to its chemical environment, which can be effectively studied using INS. acs.org In studies of tetraalkylammonium borohydrides adsorbed within mesoporous silicates, INS data confirmed the adsorption of the compounds onto the silica (B1680970) surface. osti.gov Furthermore, analysis of partially decomposed samples indicated that the decomposition of both the cation and the anion likely occurs simultaneously. osti.gov

Key Research Findings from INS Studies:

Comprehensive Vibrational Information: INS provides information on all molecular and lattice modes, as well as their interactions. acs.org

Environmental Sensitivity: The vibrational spectra, especially the low-frequency modes of the cation, are highly sensitive to the surrounding chemical environment. acs.org

Decomposition Insights: INS can be used to track changes during thermal decomposition, revealing the simultaneous decomposition of both the cation and anion in certain systems. osti.gov

Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA)

Quantification of Thermal Decomposition Kinetics and Stability

Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the thermal stability and decomposition kinetics of materials by measuring changes in mass as a function of temperature. youtube.comyoutube.com For tetraalkylammonium borohydrides, TGA is instrumental in determining the onset of decomposition and the subsequent mass loss associated with the release of gaseous products.

TGA studies on this compound show a significant mass loss at temperatures above 150°C. One source suggests a decomposition temperature greater than 230°C. sigmaaldrich.com Another indicates thermal stability up to 225°C. The decomposition of related compounds, such as tetrabutylammonium (B224687) borohydride (TBAB), has been observed to begin above 160°C, preceded by melting at approximately 130°C. uw.edu.pl The thermal stability and decomposition pathways can be influenced by the nature of the cation and the surrounding environment. For instance, the inclusion of tetraalkylammonium borohydrides in mesoporous silica can substantially affect their decomposition thermodynamics. osti.gov

It is important to consider experimental factors that can influence TGA results, such as the heating rate and the surrounding atmosphere. The buoyancy effect, an apparent weight increase during heating due to changes in gas density, is a common artifact in TGA that can be corrected by running a blank with an empty crucible. youtube.com

Interactive Table: Thermal Decomposition Data for Tetraalkylammonium Borohydrides

| Compound | Melting Point (°C) | Decomposition Onset (°C) |

| This compound | >230 sigmaaldrich.com | >150 |

| Tetrabutylammonium Borohydride | ~130 uw.edu.pl | >160 uw.edu.pl |

Identification of Gaseous Products Released During Decomposition (e.g., BH₃, H₂)

Evolved Gas Analysis (EGA) is a technique used to identify the gaseous species released from a sample as it is heated. wikipedia.orgeag.com When coupled with TGA, often as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier Transform Infrared Spectroscopy), it provides detailed information about the decomposition products of this compound. wikipedia.orgtandfonline.com

During the thermal decomposition of this compound, a primary gaseous product identified is borane (BH₃). Mass spectrometry coupled with TGA can detect and identify evolved gases in real-time, correlating specific mass loss events with the release of particular molecules. wikipedia.orgresearchgate.net For instance, in studies of related borohydrides, mass spectrometry has been used to show significant hydrogen (H₂) release at lower temperatures when the compounds are adsorbed on silica, compared to the bulk material. osti.gov The analysis of the gaseous products is crucial for understanding the decomposition mechanism. In some cases, the decomposition of the cation and anion may be a concerted process, leading to a complex mixture of evolved gases. osti.gov

Commonly Identified Gaseous Decomposition Products:

Borane (BH₃)

Hydrogen (H₂) osti.gov

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the crystal structure, phase composition, and other structural properties of crystalline materials. ucmerced.edurigaku.compdx.edu

Crystal Structure Determination (e.g., of related tetraalkylammonium borohydrides)

While the specific crystal structure of this compound is not extensively detailed in the provided search results, information on related tetraalkylammonium borohydrides provides valuable insights. For instance, tetramethylammonium borohydride ([(CH₃)₄N]BH₄) has been found to crystallize in a tetragonal unit cell, often in a distorted CsCl-type lattice. mdpi.com Its structure is composed of distinct tetramethylammonium cations and borohydride anions. researchgate.net The borohydride anions in [(CH₃)₄N]BH₄ are situated on special positions and can exhibit rotational disorder. researchgate.net

Tetrabutylammonium borohydride (TBAB) crystallizes in a monoclinic unit cell (space group P2/c). uw.edu.pl The presence of the large tetrabutylammonium cations results in a loosely packed structure and low density. uw.edu.pl The crystal structure of these related compounds reveals that the packing is predominantly influenced by steric factors due to the large organic cations. uw.edu.pl

Interactive Table: Crystallographic Data for Related Tetraalkylammonium Borohydrides

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Tetramethylammonium Borohydride | Tetragonal | P4/n (tentative) | Distorted CsCl-type lattice, disordered BH₄⁻ anions | mdpi.comresearchgate.net |

| Tetrabutylammonium Borohydride | Monoclinic | P2/c | Loosely packed structure | uw.edu.pl |

Analysis of Cation-Anion Packing and Interatomic Distances

The packing of cations and anions in tetraalkylammonium borohydrides is a key determinant of their physical properties. In tetrabutylammonium borohydride (TBAB), the N–B sublattice forms a three-dimensional network. uw.edu.pl The distances between the nitrogen of the cation and the boron of the anion (N–B distances) in TBAB range from 4.404(18) Å to 4.964(9) Å. uw.edu.pl These distances are comparable to those found in tetramethylammonium borohydride (4.533(6) Å and 5.246(8) Å). uw.edu.pl

The flexibility of the N-C-C skeleton in the tetraalkylammonium cation allows the borohydride anion to approach the positively charged nitrogen center closely, resulting in similar cation-anion separations for both tetramethyl- and tetrabutylammonium borohydrides despite the difference in cation size. uw.edu.pl In the crystal structure of tetramethylammonium borohydride, the closest B···C distance is reported as 3.752(7) Å at room temperature. mdpi.com The packing in these ionic networks is largely governed by steric factors. uw.edu.pl

High-Pressure Behavior and Pressure-Induced Structural Transitions

Comprehensive studies on the high-pressure behavior and pressure-induced structural transitions specifically for this compound are not extensively documented in the reviewed literature. However, research on the closely related analogue, tetramethylammonium borohydride [(CH₃)₄N]BH₄, provides valuable comparative insights into how quaternary ammonium (B1175870) borohydrides behave under extreme pressure.

Studies on tetramethylammonium borohydride using Raman spectroscopy and synchrotron X-ray diffraction have shown that it undergoes weak, reversible pressure-induced structural transitions at approximately 5 GPa and 20 GPa at room temperature. ijprs.com These transitions are not associated with changes in the chemical bonding between the cation and anion but are instead mediated by the orientational ordering of the borohydride (BH₄⁻) tetrahedra and subsequent tilting of the tetramethylammonium [(CH₃)₄N⁺] cations. ijprs.com The pressure-volume data for tetramethylammonium borohydride yielded a bulk modulus (K₀) of 5.9(6) GPa, indicating its compressibility. ijprs.com

Further investigations into the phosphonium (B103445) analogue, tetramethylphosphonium borohydride ([(CH₃)₄P]BH₄), also show a polymorphic transition between 0.53 and 1.86 GPa, which is suggested to be a transition to a high-pressure phase similar to that of tetramethylammonium borohydride. thieme-connect.deijprs.com This suggests that the high-pressure behavior is a common feature among such tetra-alkyl-substituted borohydrides.

Table 1: Pressure-Induced Transitions in Tetramethylammonium Borohydride

| Pressure (GPa) | Observed Phenomenon | Method of Observation | Reference |

|---|---|---|---|

| ~5 | Weak structural transition | Raman Spectroscopy, Synchrotron X-ray Diffraction | ijprs.com |

| ~20 | Second weak structural transition | Raman Spectroscopy, Synchrotron X-ray Diffraction | ijprs.com |

Chromatographic Techniques for Reaction Analysis

Chromatographic methods are indispensable for monitoring reactions involving this compound, particularly for analyzing volatile products and complex chiral mixtures.

Gas Chromatography (GC) for Volatile Product Analysis and H₂ Evolution Rates

Gas Chromatography (GC) is a critical technique for quantifying volatile products and measuring the rate of hydrogen (H₂) gas evolution during reactions with this compound. For instance, the hydride concentration of a borohydride reagent can be accurately determined by measuring the total volume of H₂ that evolves upon controlled hydrolysis. sci-hub.se

In a typical setup, the reaction is conducted in a sealed vessel connected to a gas chromatograph. An inert carrier gas flows through the vessel's headspace, carrying any evolved gases, such as H₂, to the GC for analysis. The GC column separates the components of the gas mixture, and a thermal conductivity detector (TCD) is commonly used for detecting and quantifying hydrogen. This method allows for real-time, online monitoring of reaction kinetics by periodically sampling the headspace and measuring the rate of H₂ production.

Table 2: General Methodology for H₂ Evolution Analysis by GC

| Parameter | Description | Common Implementation | Reference |

|---|---|---|---|

| Reaction Setup | Gas-tight reaction cell with a continuous flow of carrier gas. | Two-compartment electrochemical cell or Schlenk flask. | |

| Carrier Gas | Inert gas to transport evolved H₂ to the GC. | Nitrogen (N₂) or Argon (Ar). | |

| Sampling | Automatic injection of gas aliquots from the headspace into the GC at set intervals. | Automated sampling every few minutes. | |

| Detector | Device for quantifying H₂ in the carrier gas stream. | Thermal Conductivity Detector (TCD). |

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis of complex reaction mixtures and, crucially, for the separation and quantification of stereoisomers (enantiomers and diastereomers) produced in asymmetric synthesis using this compound.

In the field of enantioselective reduction of prochiral ketones, this compound has been studied as a reducing agent in combination with chiral catalysts. ijprs.com Following the reduction reaction, HPLC is used to determine the enantiomeric excess (ee) of the resulting chiral alcohol. ijprs.com This analysis is typically performed using a chiral stationary phase (e.g., a Chiralcel-OD-H column) that can differentiate between the two enantiomers, allowing for their separation and quantification. ijprs.com

Research comparing various borohydride reagents in the asymmetric reduction of acetophenone (B1666503) found that this compound provided moderate enantioselectivity. While it required a longer reaction time compared to other reagents, it demonstrated its utility in generating chiral products. The resulting product mixtures are purified by column chromatography, and the enantiomeric excess is precisely determined by chiral HPLC analysis. ijprs.com

Table 3: Comparison of Borohydride Reagents in the Asymmetric Reduction of Acetophenone

| Borohydride Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time | Reference |

|---|---|---|---|---|

| Sodium Borohydride | - | Very Poor | - | |

| Tetramethylammonium Borohydride | - | 67-73% | Longer | |

| This compound | - | 67-73% | Longer | |

| Tetrabutylammonium Borohydride | 89% | 91% | - |

Theoretical and Computational Investigations of Tetraethylammonium Borohydride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetraethylammonium (B1195904) borohydride (B1222165) at the atomic level. These calculations can elucidate the nature of bonding, the distribution of electron density, and the energies of different molecular conformations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations have been instrumental in understanding the reactivity of borohydride compounds, including tetraethylammonium borohydride.